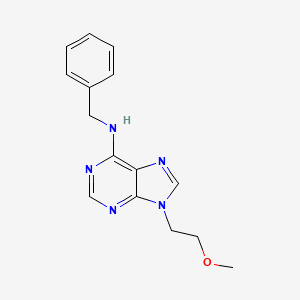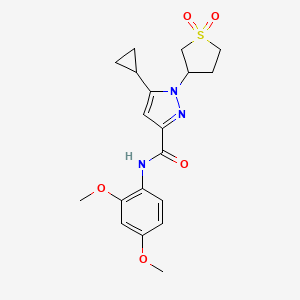![molecular formula C19H21Cl2N5O2 B6484224 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898453-65-1](/img/structure/B6484224.png)
4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom . The dichlorobenzoyl group is likely attached to the piperazine ring, and the morpholine ring is likely attached to the pyridazine ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings in its structure. For example, the piperazine ring might undergo reactions with acids or bases, and the dichlorobenzoyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar groups and the dichlorobenzoyl group might make it relatively polar, affecting its solubility in different solvents .科学的研究の応用
4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has been used in a variety of scientific research applications. The compound has been studied for its potential use in drug development, as a potential anti-inflammatory agent, and as a potential inhibitor of certain enzymes. In addition, the compound has been studied for its potential use in laboratory experiments, such as in the study of cell signaling pathways and in the study of protein-protein interactions.
作用機序
The mechanism of action of 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, the compound may act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been studied for its potential anti-inflammatory effects and its potential ability to inhibit certain enzymes. In addition, the compound has been studied for its potential ability to modulate cell signaling pathways and protein-protein interactions.
実験室実験の利点と制限
4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, the compound has a low toxicity profile and is not known to be carcinogenic. However, the compound has several limitations for use in laboratory experiments. The compound is not soluble in organic solvents, which can make it difficult to use in certain types of experiments. In addition, the compound has a relatively short half-life, which can make it difficult to study the long-term effects of the compound.
将来の方向性
The potential future directions of 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine research include further study of its anti-inflammatory effects, its potential ability to inhibit certain enzymes, its potential ability to modulate cell signaling pathways and protein-protein interactions, and its potential use in drug development. In addition, the compound could be further studied for its potential use in laboratory experiments to study the effects of certain drugs and to study the effects of certain environmental toxins. Finally, the compound could be further studied for its potential use in medical applications, such as in the treatment of certain diseases.
合成法
The synthesis of 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a multi-step process that begins with the reaction of 2,4-dichlorobenzoyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 3-pyridazin-4-ylmorpholine in the presence of an acid such as hydrochloric acid. The final product is this compound.
特性
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2/c20-14-1-2-15(16(21)13-14)19(27)26-7-5-24(6-8-26)17-3-4-18(23-22-17)25-9-11-28-12-10-25/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDAZAKWGJXLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)

![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)

![2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B6484193.png)
![2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline](/img/structure/B6484199.png)
![2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6484207.png)
![(2Z)-7-[(diethylamino)methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6484213.png)
![3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6484231.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B6484235.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)
